![molecular formula C23H19F3N4O3 B2753949 3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923179-35-5](/img/structure/B2753949.png)
3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H19F3N4O3 and its molecular weight is 456.425. The purity is usually 95%.
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Scientific Research Applications
- The compound’s boron-containing moiety makes it suitable for Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically differentiated fragments under mild conditions. The compound’s stability, functional group tolerance, and environmentally benign nature contribute to its success in this context.
- Some derivatives of this compound have demonstrated anti-inflammatory and analgesic activities . For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising effects. These findings suggest potential therapeutic applications.
- The compound has been involved in the synthesis of 3-carboxyisoxazole, which includes cycloaddition reactions followed by spontaneous elimination and hydrolysis steps. This synthetic pathway highlights its versatility in accessing structurally diverse compounds.
- Symmetrical bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment, similar to our compound, were synthesized and evaluated as inhibitors of human soluble epoxide hydrolase . This enzyme plays a role in lipid metabolism, and inhibiting it may have therapeutic implications.
Suzuki–Miyaura Coupling Reagent
Anti-Inflammatory and Analgesic Properties
Synthesis of 3-Carboxyisoxazole
Inhibition of Human Soluble Epoxide Hydrolase
properties
IUPAC Name |
3-oxo-2-phenyl-5-propyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-2-12-29-13-18(21(31)27-15-8-10-17(11-9-15)33-23(24,25)26)20-19(14-29)22(32)30(28-20)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXZUUSJQQXMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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